1,4-Diethylanthracene
Description
1,4-Diethylanthracene is an anthracene derivative with ethyl groups substituted at the 1- and 4-positions of the central aromatic ring. Ethyl substituents likely enhance hydrophobicity and steric bulk compared to smaller alkyl or polar groups, influencing solubility, reactivity, and optoelectronic behavior .
Properties
CAS No. |
130798-78-6 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,4-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3 |
InChI Key |
HRWVNUBBQQDECV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
Canonical SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
Synonyms |
1,4-Diethylanthracene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
1,4-Dimethylanthracene
- Structure : Methyl groups at 1- and 4-positions (C₁₆H₁₄) vs. ethyl groups in 1,4-diethylanthracene.
- Molecular Weight : 206.28 g/mol (vs. higher for diethyl due to C₂H₅ groups) .
- Physical Properties : Lower solubility in polar solvents compared to hydroxylated analogs. Ethyl groups in this compound would further reduce polarity, increasing hydrophobicity.
- Applications : Anthracene derivatives are used in organic electronics; methyl/ethyl substitutions modulate charge transport and fluorescence .

1,4-Dimethylanthraquinone
- Structure : Two methyl groups and two ketone groups (C₁₆H₁₂O₂; MW 236.27 g/mol) .
- Physical Properties : Higher melting point (133–135°C) due to polar ketone groups vs. lower melting points for alkylated anthracenes.
- Reactivity: Quinone moieties enable redox activity, unlike purely aromatic this compound.
- Applications: Used in dyes and pharmaceuticals; polar structure contrasts with nonpolar ethylanthracene .
9,10-Dioxoanthracene-1,4-dianhydride
- Reactivity : Highly electrophilic due to electron-withdrawing groups, enabling nucleophilic reactions. This compound, with electron-donating ethyl groups, would exhibit contrasting reactivity (e.g., in electrophilic substitution).
- Crystallography : Single-crystal X-ray data confirm planar anthracene core; ethyl substituents may introduce steric distortions .
1,4-Dihydroxynaphthalene
- Structure : Hydroxyl groups on naphthalene (C₁₀H₈O₂; MW 160.17 g/mol) .
- Physical Properties : High solubility in polar solvents (vs. low solubility for ethylanthracene).
- Applications : Used in dyes and polymers; hydroxyl groups enable hydrogen bonding, absent in alkylated anthracenes .
Data Table: Key Properties of Compared Compounds
*Estimated properties based on structural analogs.
Chemical Reactivity and Functional Differences
- Electron Effects: Ethyl groups donate electrons via induction, increasing anthracene ring electron density. This contrasts with electron-withdrawing groups (e.g., ketones in anthraquinones), which reduce electron density and alter reactivity .
- Optical Properties : Fluorescence hypsochromic shifts observed in diphenylanthracenes () suggest ethyl substitution may similarly affect emission spectra due to conjugation changes.
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